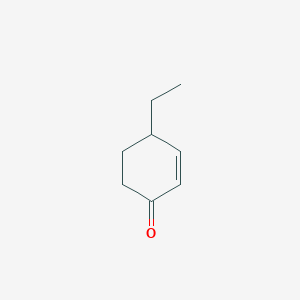

4-Ethylcyclohex-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h3,5,7H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOCZSPPRPTGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Ethylcyclohex 2 En 1 One and Its Derivatives

Established and Emerging Synthetic Routes for the Cyclohex-2-en-1-one Core

The foundational cyclohex-2-en-1-one structure can be assembled through a variety of robust and versatile chemical transformations. These methods can be broadly categorized into cyclization reactions, functional group interconversions, and strategies involving enolization and tautomerism.

Cyclization and Ring-Forming Reactions

The Robinson annulation stands as a classic and widely employed method for the construction of six-membered rings. acs.orgnih.govnih.govscispace.com This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. acs.orgnih.govnih.gov For the synthesis of 4-Ethylcyclohex-2-en-1-one, this would typically involve the reaction of a suitable enolate with ethyl vinyl ketone. The choice of base and reaction conditions is crucial for optimizing the yield of the Michael adduct before proceeding to the cyclization step. nih.gov While traditionally base-catalyzed, acid-catalyzed versions of the Robinson annulation are also known. nih.gov

Beyond the Robinson annulation, other cyclization strategies have emerged. Tandem Michael addition-Wittig reactions, for instance, can provide multifunctionalized cyclohexenones with high stereoselectivity by employing chiral secondary amine catalysts in combination with additives like lithium perchlorate (B79767) (LiClO₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO). nsf.gov

Functional Group Interconversions on Precursors

The synthesis of the cyclohexenone core can also be achieved by modifying pre-existing cyclic structures. The direct dehydrogenation of cyclohexanones to their corresponding α,β-unsaturated counterparts is a common strategy. This transformation can be accomplished using various oxidizing agents. Another approach involves the manipulation of functional groups on a pre-formed six-membered ring to generate the enone moiety. For example, the elimination of a leaving group from the α- or β-position of a cyclohexanone (B45756) derivative can introduce the double bond.

Enolization and Tautomerism in Synthesis

The regioselective formation of enolates is a critical aspect of many cyclohexenone syntheses, particularly in alkylation and cyclization reactions. The deprotonation of an unsymmetrical ketone can lead to a mixture of regioisomeric enolates. However, by carefully selecting the base, solvent, and temperature, a degree of control over which enolate is formed can be achieved. This control is essential for directing subsequent carbon-carbon bond formations to the desired position.

Advanced Strategies for Stereoselective Synthesis of this compound Analogs

Achieving stereocontrol at the C4 position of the cyclohexenone ring is a significant challenge in organic synthesis. Advanced strategies employing asymmetric catalysis and diastereoselective approaches have been developed to address this.

Asymmetric Catalysis in Cyclohexenone Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclohexenones. The use of chiral catalysts can influence the stereochemical outcome of key bond-forming steps.

One of the most effective methods for introducing an alkyl group at the C4 position is through the conjugate addition of an organometallic reagent to a cyclohexenone precursor. Organocopper reagents, often in the form of Gilman cuprates (R₂CuLi), are particularly well-suited for this 1,4-addition. For the synthesis of this compound, a diethylcuprate reagent would be employed. The enantioselectivity of this addition can be controlled by using a chiral ligand in conjunction with the copper catalyst. Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones has also been shown to be effective in constructing all-carbon quaternary stereocenters with high enantiomeric excess. acs.org

Organocatalysis has also emerged as a powerful strategy. Chiral primary or secondary amines can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones, leading to the formation of chiral cyclohexenone derivatives with high enantioselectivity. researchgate.net

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) |

| Palladium / Chiral Pyridinooxazoline Ligand | 3-Alkylcyclohexenone + Arylboronic Acid | 3-Alkyl-3-arylcyclohexanone | Up to 96% |

| Chiral Secondary Amine / LiClO₄ / DABCO | α,β-Unsaturated Aldehyde + Phosphorus Ylide | 6-Carboxycyclohex-2-en-1-one | 86-99% |

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Cyclohexenone Derivatives nsf.govacs.org

Diastereoselective Approaches to Chiral Derivatives

Diastereoselective methods rely on the presence of a pre-existing chiral center in the molecule to influence the stereochemical outcome of subsequent reactions. This can be achieved by using a chiral auxiliary or by starting with an enantiomerically pure starting material.

For the synthesis of 4-ethylcyclohexenone derivatives with additional stereocenters, the diastereoselectivity of the reaction becomes crucial. For instance, the conjugate addition of an ethyl group to a cyclohexenone already bearing a substituent can lead to the formation of two diastereomers. The ratio of these diastereomers can often be controlled by the choice of reagents and reaction conditions. Cascade Michael-aldol reactions have been utilized for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgqub.ac.uk

| Reaction Type | Substrates | Product Feature | Diastereomeric Ratio (dr) |

| Cascade Michael-Aldol | Curcumins + Arylidenemalonates | Highly functionalized cyclohexanones | Complete diastereoselectivity in most cases |

| Tandem Michael Addition-Wittig | α,β-Unsaturated Aldehyde + Phosphorus Ylide | Multifunctional 6-carboxycyclohex-2-en-1-ones | Up to >50:1 |

Table 2: Examples of Diastereoselective Syntheses of Substituted Cyclohexanones nsf.govqub.ac.uk

Utility of Ring-Closing Metathesis in Related Enone Syntheses

Ring-Closing Metathesis (RCM) stands as a powerful and widely utilized reaction in organic synthesis for the construction of unsaturated rings, including the cyclohexenone core found in this compound. wikipedia.orgmedwinpublishers.com This intramolecular reaction involves the metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium or tungsten, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The efficiency of RCM in forming rings of various sizes, most commonly 5- to 7-membered rings but extending to 30-membered macrocycles, makes it a favored method among chemists. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a metallacyclobutane intermediate, and the thermodynamic driving force is often the entropically favorable release of ethylene gas, which shifts the equilibrium towards the cyclic product. wikipedia.orgorganic-chemistry.org The broad substrate scope and high functional group tolerance of modern catalysts, such as the Grubbs and Schrock catalysts, have further expanded the utility of RCM. wikipedia.orgmedwinpublishers.com In the context of cyclohexenone synthesis, a suitably designed acyclic diene precursor can be subjected to RCM to efficiently forge the six-membered ring. This strategy is particularly valuable in the synthesis of complex molecules where the construction of the cyclic framework is a key step. medwinpublishers.comnih.govdrughunter.com For instance, RCM has been employed as a key step in the synthesis of macro-lactones and has shown significant applicability in the total synthesis of natural products. medwinpublishers.com

Derivatization and Functionalization of this compound

The presence of both a carbonyl group and an olefinic moiety in conjugation makes this compound a versatile substrate for a wide range of chemical transformations.

Oxidative Transformations to Oxygenated Products

The cyclohexenone ring is susceptible to various oxidative transformations, leading to a diverse array of oxygenated products. The oxidation of cyclohexanone, a related saturated analog, can yield important industrial chemicals like adipic acid, levulinic acid, and 6-hydroxyhexanoic acid when treated with oxidants such as hydrogen peroxide in the presence of polyoxometalate catalysts. researchgate.net The oxidation of cyclohexane (B81311) itself is an industrial process that produces a mixture of cyclohexanol (B46403) and cyclohexanone, known as KA-oil, which are precursors to polymers like nylon. nih.gov

For α,β-unsaturated ketones like this compound, oxidation can also occur at the allylic position or the double bond. For example, the oxidation of the related 2-cyclohexen-1-ol (B1581600) can yield 2-cyclohexen-1-one, which can undergo further C-H bond activation to produce diketones (like 2-cyclohexene-1,4-dione) and phenol (B47542). nih.gov Another significant oxidative reaction is the Baeyer–Villiger oxidation, where cyclohexanone is converted to ε-caprolactone, a precursor for polymers. researchgate.net Dehydrogenative aromatization of cyclohexenones can also be achieved to produce phenol derivatives. future4200.com

| Oxidative Reaction | Reagents/Catalyst | Potential Product(s) |

| Ring Opening Oxidation | Hydrogen Peroxide, Polyoxometalates | Adipic acid, Glutaric acid, Succinic acid researchgate.net |

| Dehydrogenative Aromatization | Various (e.g., Iodine in Methanol) | Substituted Phenols future4200.com |

| Baeyer-Villiger Oxidation | Peroxy acids | ε-Caprolactone and derivatives researchgate.net |

| Allylic C-H Activation | O/Au(111) | Diketones, Phenol nih.gov |

Reductive Transformations of Carbonyl and Olefinic Moieties

The carbonyl and olefinic groups of this compound can be selectively reduced. Catalytic hydrogenation is a common method for these transformations. ucla.edu The selective hydrogenation of the carbon-carbon double bond in cyclohexenone can yield the corresponding saturated ketone, cyclohexanone. rsc.org This reaction can be achieved with high selectivity using catalysts like iron–ruthenium nanoparticles. rsc.org

Conversely, the carbonyl group can be reduced to a hydroxyl group, yielding an allylic alcohol (4-ethylcyclohex-2-en-1-ol). Complete reduction of both the double bond and the carbonyl group results in the formation of 4-ethylcyclohexanol. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the reduction. For instance, the hydrogenation of cyclohexanone over platinum catalysts produces cyclohexanol at lower temperatures (325–400 K), while at higher temperatures (425–500 K), cyclohexene (B86901) and cyclohexane become the main products. princeton.edu Transfer hydrogenation is another method that can be employed for the reduction of cyclohexanones. researchgate.net

| Reduction Type | Common Reagents/Catalyst | Primary Product |

| Selective C=C Reduction | H₂, Fe-Ru NPs rsc.org | 4-Ethylcyclohexanone (B1329521) |

| Selective C=O Reduction | e.g., Sodium Borohydride | 4-Ethylcyclohex-2-en-1-ol |

| Complete Reduction | H₂, Pt or Pd catalyst | 4-Ethylcyclohexanol |

| Hydrogenation of Cyclohexanone | H₂, Pt catalyst (low temp) | Cyclohexanol princeton.edu |

| Hydrogenation of Cyclohexanone | H₂, Pt catalyst (high temp) | Cyclohexene, Cyclohexane princeton.edu |

Substitution Reactions at Various Ring Positions

Substitution reactions on the this compound ring can occur at several positions. The α-carbon atoms (positions 3 and 5) adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like alkylation. This allows for the introduction of various substituents at these positions.

Furthermore, the β-carbon of the α,β-unsaturated system is electrophilic and can be the site of nucleophilic attack in what is known as a conjugate addition or Michael addition, which is discussed in detail in the next section. This reaction results in substitution at the β-position. Palladium-catalyzed conjugate additions of boroxines to γ-substituted cyclohexenones have been shown to produce products with quaternary centers in a highly diastereoselective manner, demonstrating a sophisticated method for substitution at the β-position. organic-chemistry.org

Michael Addition Chemistry of α,β-Unsaturated Ketones with Nucleophiles

The Michael reaction, or Michael addition, is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org It involves the 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the enone system serves as an excellent Michael acceptor.

The reaction mechanism involves the attack of the nucleophile at the β-carbon of the conjugated system, leading to the formation of an enolate intermediate, which is subsequently protonated to give the 1,4-adduct. wikipedia.orgmasterorganicchemistry.com A wide variety of nucleophiles can act as Michael donors, including enolates, organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com This reaction is highly valuable for the diastereoselective and enantioselective formation of C-C bonds. wikipedia.org

| Michael Donor (Nucleophile) | Type of Bond Formed |

| Enolates (from ketones, esters, malonates) | Carbon-Carbon wikipedia.org |

| Organocuprates (R₂CuLi) | Carbon-Carbon masterorganicchemistry.com |

| Amines (Aza-Michael) | Carbon-Nitrogen wikipedia.org |

| Thiols | Carbon-Sulfur masterorganicchemistry.com |

| Alcohols (Oxa-Michael) | Carbon-Oxygen wikipedia.org |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful and versatile method for the synthesis of six-membered rings. wikipedia.orgmasterorganicchemistry.com It is a concerted [4+2] cycloaddition reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.orgorganic-chemistry.org The α,β-unsaturated ketone functionality in this compound makes it an effective dienophile for this reaction.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgkhanacademy.org The carbonyl group in this compound serves this purpose, making the double bond electron-poor and thus more reactive towards an electron-rich diene. The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond in a single step, resulting in a bicyclic adduct. masterorganicchemistry.com The reaction is known for its high degree of stereospecificity and regioselectivity. For instance, with cyclic dienes, the "endo rule" often predicts the major stereoisomer formed due to favorable secondary orbital interactions in the transition state. organic-chemistry.org

Reaction Mechanisms and Stereochemical Control in 4 Ethylcyclohex 2 En 1 One Systems

Mechanistic Investigations of Key Organic Transformations

The reactivity of 4-ethylcyclohex-2-en-1-one, an α,β-unsaturated ketone, is characterized by the interplay between its two primary electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. This dual reactivity gives rise to a variety of transformations, each with distinct mechanistic pathways.

Nucleophilic attack on an α,β-unsaturated ketone can occur via two main pathways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael addition) to the β-carbon. The preferred pathway is largely determined by the nature of the nucleophile.

1,2-Addition (Direct Addition): This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. It is generally favored by strong, highly reactive nucleophiles, often referred to as "hard" nucleophiles. The reaction proceeds through a tetrahedral alkoxide intermediate, which is then protonated to yield an allylic alcohol.

1,4-Addition (Conjugate Addition): This pathway involves the attack of a nucleophile on the β-carbon of the enone system. This is favored by weaker, more stable nucleophiles ("soft" nucleophiles). The attack generates a resonance-stabilized enolate anion as an intermediate. youtube.com Subsequent protonation of this enolate, typically at the α-carbon, yields the final ketone product.

The selectivity of nucleophilic additions to enone systems is summarized in the table below.

| Addition Type | Favored By | Common Nucleophiles | Intermediate | Final Product |

| 1,2-Addition | Strong, "hard" nucleophiles | Organolithium reagents, Grignard reagents, Acetylides, Lithium aluminum hydride | Tetrahedral alkoxide | Allylic alcohol |

| 1,4-Addition | Weaker, "soft" nucleophiles | Amines, Sulfides, Cyanides, Gilman reagents (organocuprates), Stabilized enolates | Resonance-stabilized enolate | Saturated ketone |

Keto-enol tautomerism refers to a chemical equilibrium between a ketone (the keto form) and an enol, which features a hydroxyl group adjacent to a double bond. encyclopedia.pub This interconversion involves the movement of a proton and the rearrangement of electrons. encyclopedia.pub For most simple ketones, the equilibrium heavily favors the more stable keto form. masterorganicchemistry.comlibretexts.org

In the case of this compound, two primary enol forms are possible due to the presence of protons at different positions:

Deprotonation at the α-carbon (C6): This results in the formation of a cyclohexadienol where the new double bond is between C1 and C6.

Deprotonation at the γ-carbon (C4): Abstraction of the proton from the carbon bearing the ethyl group (the γ-position) is also possible due to the extended conjugation of the enone system. stackexchange.com This leads to the formation of a different cyclohexadienol isomer.

The position of the keto-enol equilibrium is influenced by several factors.

| Factor | Influence on Equilibrium |

| Conjugation | The starting keto form is already conjugated. The enol forms create a diene system, which can be more or less stable depending on the substitution pattern. stackexchange.com |

| Substitution | Alkyl substituents on the double bonds of the enol form can increase its stability. stackexchange.comlibretexts.org |

| Aromaticity | If the enol form results in an aromatic ring (e.g., phenol (B47542) from cyclohexadienone), the enol form will be overwhelmingly favored due to the large stabilization energy of the aromatic system. libretexts.org This is not the case for this compound. |

| Catalysis | The interconversion between keto and enol forms is typically slow but can be rapidly catalyzed by the presence of either acid or base. masterorganicchemistry.comlibretexts.org |

If the this compound is enantiomerically pure, the stereocenter at C4 can undergo racemization under acidic or basic conditions. This process is a direct consequence of the keto-enol tautomerism mechanism, which proceeds through an achiral, planar intermediate. stackexchange.com

Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen is first protonated, making the molecule more susceptible to nucleophilic attack and enhancing the acidity of the α- and γ-protons. A base (such as the solvent) can then abstract the proton from the C4 stereocenter, leading to the formation of a planar, achiral enol intermediate. libretexts.org The C=C double bond in this enol includes the original stereocenter, thus removing its chirality. stackexchange.com Subsequent reprotonation to reform the keto tautomer can occur from either face of the planar system with equal probability, resulting in a racemic mixture. stackexchange.com

Base-Catalyzed Racemization: Under basic conditions, a base directly abstracts the acidic proton from the C4 position to form a planar, resonance-stabilized enolate anion. libretexts.org Similar to the enol, this enolate intermediate is achiral. Protonation of this intermediate by a proton source (like the solvent) can occur from either the top or bottom face, leading to the formation of both enantiomers and, ultimately, a racemic mixture. stackexchange.com

The conjugated enone system in this compound is a chromophore that can absorb ultraviolet light, leading to photochemical reactions. While (E)-to-(Z) isomerization is not feasible for this cyclic alkene, a common and important photochemical reaction for cyclohexenones is the [2+2] photocycloaddition. researchgate.net

This reaction typically occurs between the excited state of the enone and another alkene (either intermolecularly or intramolecularly). The mechanism generally proceeds as follows:

Excitation: The enone absorbs a photon, promoting it from the ground state to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Biradical Formation: The excited triplet enone reacts with an alkene, forming a 1,4-biradical intermediate.

Ring Closure: The biradical intermediate undergoes ring closure to form a cyclobutane (B1203170) ring, yielding the final bicyclic product. researchgate.net

The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the specific substrates and reaction conditions.

Principles of Stereochemical Control in Synthesis

Achieving stereochemical control is a central goal in organic synthesis. For molecules like this compound that contain a stereocenter, this center can be used to direct the stereochemical outcome of subsequent reactions.

Substrate-controlled diastereoselectivity occurs when an existing chiral center in the substrate molecule dictates the stereochemistry of a newly formed stereocenter. researchgate.net In this compound, the ethyl group at the C4 position creates a sterically biased environment. The two faces of the cyclohexene (B86901) ring are no longer equivalent; one face is more sterically hindered by the ethyl group than the other.

This steric hindrance directs the approach of incoming reagents to the less hindered face of the molecule, resulting in the preferential formation of one diastereomer over the other.

| Reaction Type | Reagent Approach | Predicted Major Diastereomer |

| Carbonyl Reduction (e.g., with NaBH₄) | The hydride reagent attacks the carbonyl carbon from the face opposite the C4 ethyl group. | The resulting hydroxyl group will be trans to the ethyl group. |

| Epoxidation (e.g., with m-CPBA) | The epoxidizing agent approaches the C=C double bond from the less sterically encumbered face. | The epoxide ring will be formed on the face trans to the ethyl group. |

| Conjugate Addition | A nucleophile adds to the β-carbon (C2) from the face opposite the ethyl group. | The new substituent at C2 will be trans to the ethyl group at C4. |

Catalyst-Controlled Enantioselectivity via Chiral Catalysts

The enantioselective synthesis of 4-alkyl-substituted cyclohexenones, including this compound, can be achieved with high levels of stereocontrol using chiral catalysts. These catalysts create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. A prominent strategy involves the asymmetric conjugate addition of an ethyl group to a cyclohexenone precursor.

One of the most effective catalytic systems for this transformation involves the use of chiral copper-phosphoramidite complexes. Research into the kinetic resolution of racemic 4-alkyl-2-cyclohexenones has demonstrated the exceptional selectivity of these catalysts. For instance, in the kinetic resolution of 4-methyl-2-cyclohexenone, a close analogue of the ethyl-substituted target, high selectivity factors have been achieved, indicating a significant differentiation between the two enantiomers by the catalyst. This high degree of enantiomeric discrimination is attributed to the formation of a well-defined chiral pocket around the copper center, which preferentially accommodates one enantiomer of the substrate for the subsequent 1,4-addition of a dialkylzinc reagent.

While direct data for the asymmetric synthesis of this compound using this specific catalyst system is not extensively detailed in the provided search results, the principles established with the methyl analogue strongly suggest its applicability. The mechanism involves the formation of a chiral copper-enone complex, which then undergoes a diastereoselective reaction with the ethylating agent. The steric and electronic properties of the phosphoramidite (B1245037) ligand are crucial in dictating the facial selectivity of the nucleophilic attack.

The following interactive table summarizes representative data from studies on the kinetic resolution of 4-alkyl-2-cyclohexenones using a chiral copper-phosphoramidite catalyst, which serves as a strong indicator for the potential enantioselectivities achievable for this compound.

| Substrate | Chiral Ligand | Dialkylzinc Reagent | Selectivity (s) | Enantiomeric Excess (ee) of Recovered Starting Material |

| 4-Methyl-2-cyclohexenone | (S,R,R)-L1 | Et2Zn | 16 | >99% |

| 4-Methyl-2-cyclohexenone | (S,S,S)-L1 | Et2Zn | 13 | Not Reported |

| 5-Methyl-2-cyclohexenone | (S,R,R)-L1 | Et2Zn | >200 | >99% |

This data is based on the kinetic resolution of analogous 4-alkyl-cyclohexenones and is presented to illustrate the potential efficacy of the catalytic system.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexenones. Chiral amines, such as proline and its derivatives, can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones via the formation of chiral enamines or iminium ions. While specific examples detailing the synthesis of this compound through this method were not found in the provided search results, the general applicability of organocatalytic Michael additions to cyclohexenone systems is well-established. These reactions offer a metal-free alternative for establishing the C4-stereocenter with high enantioselectivity.

Stereospecificity in Sigmatropic Rearrangement Routes

Sigmatropic rearrangements, a class of pericyclic reactions, are governed by the principles of orbital symmetry and proceed with a high degree of stereospecificity. This inherent stereocontrol makes them powerful transformations for the synthesis of chiral molecules like this compound, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. The nih.govnih.gov-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is particularly relevant in this context.

In the synthesis of substituted cyclohexenones, an oxy-Cope rearrangement can be a key step. This reaction involves the nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene alcoholate. The stereochemistry of the newly formed carbon-carbon bond and any adjacent stereocenters is determined by the geometry of the transition state, which typically adopts a chair-like conformation to minimize steric interactions.

A plausible synthetic route to a precursor for this compound could involve the formation of a substituted divinyl carbinol. The subsequent oxy-Cope rearrangement would proceed through a predictable transition state, transferring the chirality from the starting material to the product. The driving force for this rearrangement is often the formation of a thermodynamically stable enolate, which upon protonation yields the corresponding ketone.

The stereospecificity of the Cope rearrangement is well-documented. For instance, a meso-3,4-disubstituted-1,5-hexadiene will rearrange to give a racemic mixture of the cis-1,2-disubstituted product, while a racemic 3,4-disubstituted-1,5-hexadiene will yield the trans-1,2-disubstituted product. This predictable stereochemical outcome is a direct consequence of the suprafacial-suprafacial topology of the rearrangement.

While a specific, detailed experimental protocol for the synthesis of this compound via a sigmatropic rearrangement was not explicitly found in the search results, the general principles of these reactions allow for the rational design of a stereospecific synthesis. The key would be the stereocontrolled synthesis of a suitable 1,5-diene precursor containing the necessary ethyl group and hydroxyl functionality, which would then undergo a predictable nih.govnih.gov-sigmatropic rearrangement to furnish the target cyclohexenone with a defined stereochemistry at the C4 position.

The following table illustrates the general principle of stereochemical transfer in nih.govnih.gov-sigmatropic rearrangements.

| Precursor Stereochemistry | Transition State Geometry | Product Stereochemistry |

| (R)-configured allylic alcohol | Chair-like | (S)-configured γ,δ-unsaturated ketone |

| (S)-configured allylic alcohol | Chair-like | (R)-configured γ,δ-unsaturated ketone |

This table illustrates the general stereochemical course of a Claisen-type rearrangement, which is analogous to the oxy-Cope rearrangement.

Theoretical and Computational Chemistry of 4 Ethylcyclohex 2 En 1 One and Cyclohexenone Analogs

Electronic Structure and Reactivity Predictions

Computational chemistry offers a suite of tools to predict the electronic structure and inherent reactivity of molecules like 4-Ethylcyclohex-2-en-1-one. By modeling the molecule's orbitals and electron density, it is possible to forecast how and where it will react with other chemical species.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic behavior and determine the ground state properties of molecules. researchgate.netresearchgate.net This approach is widely employed to predict the optimized geometric structure, including bond lengths and angles, of cyclohexenone derivatives. nih.govacs.org For this compound, DFT calculations, often using functionals like B3LYP, can precisely compute the equilibrium geometry of the molecule. researchgate.net These calculations provide a foundational understanding of the molecule's stable three-dimensional shape.

Table 1: Representative Calculated Ground State Geometric Parameters for a Cyclohexenone Core

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | 1.22 | |

| C=C | 1.34 | |

| C-C (single) | 1.50 - 1.54 | |

| C-C=C | 123 - 125 | |

| C-C=O | 118 - 120 |

Note: These are typical values for the cyclohexenone framework; specific values for this compound would be determined via a dedicated DFT optimization.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.org The energies and spatial distributions of these orbitals are key indicators of a molecule's stability and reactive sites. arabjchem.org A smaller energy gap between the HOMO and LUMO generally implies higher reactivity. arabjchem.org

For α,β-unsaturated ketones like this compound, the HOMO is typically localized on the carbon-carbon double bond (C=C), making this region nucleophilic and susceptible to attack by electrophiles. Conversely, the LUMO is distributed across the conjugated π-system (O=C-C=C), with significant orbital coefficients on the carbonyl carbon and the β-carbon. This distribution renders these sites electrophilic and prone to nucleophilic attack. acs.orgnih.gov The ethyl substituent at the 4-position influences the precise energies of these frontier orbitals through inductive and hyperconjugative effects.

Table 2: Conceptual Frontier Molecular Orbital Properties for Cyclohexenone Analogs

| Molecular Orbital | Typical Energy Range (eV) | Description of Reactive Character |

|---|---|---|

| HOMO | -6.0 to -7.5 | Nucleophilic. Localized on the C=C bond, donates electrons in reactions. |

| LUMO | -1.5 to -2.5 | Electrophilic. Distributed over the O=C-C=C system, accepts electrons. |

| HOMO-LUMO Gap | 4.0 to 5.5 | Indicates kinetic stability; a smaller gap suggests higher reactivity. |

Note: These values are illustrative. The presence of substituents modifies the exact energies.

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, identifying regions that are electron-rich or electron-poor. acs.orgresearchgate.net MEP maps are used to predict sites for electrophilic and nucleophilic attack. researchgate.net The potential is mapped onto the molecule's electron density surface, typically using a color spectrum where red indicates electron-rich regions (negative potential) and blue indicates electron-deficient regions (positive potential). researchgate.netresearchgate.net

Wave Function Analysis and Electron Localization Functions

The molecular wave function, obtained from quantum chemical calculations, contains all the information about the electronic structure of a molecule. acs.orglibretexts.org Analysis of this wave function provides deep insights into chemical bonding. The Electron Localization Function (ELF) is a powerful tool derived from wave function analysis that maps the probability of finding an electron pair in a given region of the molecule. researchgate.netjussieu.fr This allows for a clear distinction between covalent bonds, lone pairs, and core electrons. cdnsciencepub.com

For an α,β-unsaturated system like this compound, ELF analysis visualizes the delocalized nature of the π-electrons across the O=C-C=C framework. mdpi.com It would show distinct basins of high electron localization corresponding to the C=O and C=C double bonds, as well as the C-C single bonds and C-H bonds. Furthermore, basins corresponding to the lone pairs on the oxygen atom would be clearly visible. This detailed electronic picture helps in understanding the nuances of bonding that simpler models might overlook. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, identify intermediate structures, and calculate the energy barriers that control reaction rates.

Computational Assessment of Activation Energies

DFT calculations are widely used to model reaction pathways and determine the activation energies (Ea) of chemical processes. mdpi.comacs.org The activation energy is the energy barrier that must be overcome for reactants to transform into products and is determined by locating the transition state (TS) on the potential energy surface. youtube.comyoutube.com A transition state is an unstable, high-energy structure that represents the peak of the energy barrier along the reaction coordinate. berkeley.edu

For a reaction involving this compound, such as a Michael addition, computational methods can be used to find the geometry of the transition state. The energy difference between the reactants and this transition state structure gives the activation energy. github.io A lower activation energy corresponds to a faster reaction rate. These calculations are crucial for understanding reaction mechanisms, predicting product formation, and designing more efficient chemical syntheses.

Table 3: Illustrative Energy Profile for a Michael Addition to a Cyclohexenone Analog

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclohexenone + Nucleophile | 0.0 (Reference) |

| Transition State (TS) | Highest energy point on the reaction path | +15 to +25 |

| Product | Final adduct | -10 to -20 |

Modeling of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving this compound and related cyclohexenone analogs. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the factors that govern regioselectivity and stereoselectivity in reactions such as Michael additions and alkylations.

Theoretical studies on analogous systems, such as the alkylation of bicyclic malonates derived from cyclohexadienone, have demonstrated that subtle energetic differences between transition states dictate the stereochemical outcome. nih.gov Computational models have shown that the observed selectivity can be explained by analyzing torsional strain and steric interactions in various transition state geometries. nih.gov For instance, in the alkylation of certain cyclohexenone derivatives, smaller electrophiles may favor an endo approach, while larger ones prefer an exo approach due to steric hindrance. nih.gov

These computational approaches allow for the rationalization of experimental observations and the prediction of reaction outcomes for new substrates and reagents. By modeling the potential energy surfaces of reaction pathways, chemists can identify the most likely products and design more selective synthetic routes.

Table 1: Hypothetical Transition State Energies for the Michael Addition of a Nucleophile to this compound

| Transition State | Approach Trajectory | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| TS-1 (endo) | Axial | 0.0 | (2R,4S)- or (2S,4R)- |

| TS-2 (exo) | Equatorial | 1.5 | (2R,4R)- or (2S,4S)- |

Note: The data in this table is hypothetical and serves to illustrate the application of computational modeling in predicting stereoselectivity. Actual values would be derived from specific quantum chemical calculations.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of this compound are crucial determinants of its reactivity and biological activity. Conformational analysis through computational methods provides a detailed picture of the molecule's preferred shapes and the energy barriers between them.

Energy Minimization Experiments

Energy minimization, or geometry optimization, is a computational technique used to find the most stable conformation (the one with the lowest potential energy) of a molecule. For this compound, the half-chair is the most stable conformation of the cyclohexene (B86901) ring. The ethyl group at the C4 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

Computational studies on substituted cyclohexanes consistently show that conformations with bulky substituents in an equatorial position are generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions. sapub.orgyoutube.comsapub.org Energy minimization calculations would therefore predict that the conformer of this compound with the ethyl group in the pseudo-equatorial position is lower in energy than the pseudo-axial conformer.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Ethyl Group Orientation | Relative Strain Energy (kcal/mol) |

| 1 | Pseudo-equatorial | 0.0 |

| 2 | Pseudo-axial | 1.8 |

Note: These energy values are illustrative and based on general principles of conformational analysis of substituted cyclohexanes.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior by simulating the movement of its atoms over time. These simulations can reveal the stability of different conformations and the transitions between them in various environments, such as in a solvent.

For this compound, an MD simulation would likely show the molecule predominantly adopting the pseudo-equatorial conformation of the ethyl group. The simulation would also capture the fluctuations and vibrations of the molecule, providing insights into its flexibility. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the free energy barriers for their interconversion.

Computational Studies on Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.gov These models are valuable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that are important for a particular biological effect.

For cyclohexenone analogs, QSAR studies have been employed to understand their potential as therapeutic agents, for instance, as anticancer agents. acs.org In such studies, a set of known compounds with varying substituents on the cyclohexenone core and their corresponding biological activities (e.g., cytotoxicity against cancer cell lines) are used to build a predictive model. The model identifies key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence the activity.

For this compound and its analogs, a QSAR study could explore how modifications to the ethyl group or substitutions at other positions on the ring affect a specific biological activity, such as enzyme inhibition. phcog.com For example, increasing the size or changing the electronic properties of the substituent at the C4 position could lead to enhanced or diminished activity, depending on the nature of the biological target.

Table 3: Hypothetical QSAR Data for 4-Substituted Cyclohex-2-en-1-one Analogs as Enzyme Inhibitors

| Compound | Substituent at C4 | LogP | Electronic Parameter (σ) | Predicted IC50 (µM) |

| 4-Methylcyclohex-2-en-1-one | -CH3 | 1.5 | -0.17 | 15.2 |

| This compound | -CH2CH3 | 2.0 | -0.15 | 10.5 |

| 4-Isopropylcyclohex-2-en-1-one | -CH(CH3)2 | 2.5 | -0.15 | 8.1 |

| 4-Chlorocyclohex-2-en-1-one | -Cl | 1.8 | 0.23 | 25.8 |

Note: This table presents hypothetical data to illustrate the principles of a QSAR study. The predicted IC50 values are based on a hypothetical model where increased lipophilicity (LogP) and electron-donating character (negative σ) enhance inhibitory activity.

Biocatalytic Transformations and Mechanistic Enzymatic Interactions Involving Cyclohex 2 En 1 One Scaffolds

Enzyme-Catalyzed Synthesis and Derivatization

The use of enzymes for the synthesis and modification of cyclohex-2-en-1-one structures provides access to a wide range of chiral building blocks. These biocatalytic methods are prized for their high stereoselectivity and operation under mild reaction conditions.

Stereoselective Enzymatic Reductions of Enones

The stereoselective reduction of the carbon-carbon double bond or the carbonyl group of α,β-unsaturated ketones (enones) is a key enzymatic transformation. This reaction is crucial for producing optically active alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Enzymes such as ene-reductases and alcohol dehydrogenases (ADHs) are frequently employed for these reductions. mdpi.commdpi.com

Ene-reductases, often from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of the C=C double bond of enones. For instance, Old Yellow Enzyme 2 from Saccharomyces cerevisiae has been used for the stereoselective hydrogenation of the double bond in ketoisophorone, a substituted cyclohexenone. nih.gov Similarly, alcohol dehydrogenases can be used for the stereospecific reduction of the ketone functionality. mdpi.com The choice of enzyme and reaction conditions can allow for the selective synthesis of a desired stereoisomer with high enantiomeric excess. mdpi.comunimib.it

Table 1: Examples of Stereoselective Enzymatic Reductions

| Enzyme/Biocatalyst | Substrate | Product | Key Outcome |

|---|---|---|---|

| Old Yellow Enzyme 2 (Saccharomyces cerevisiae) | Ketoisophorone | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | Stereoselective hydrogenation of the C=C double bond nih.gov |

| Levodione Reductase (Corynebacterium aquaticum) | (6R)-levodione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | Stereospecific reduction of the C=O group nih.gov |

| Alcohol Dehydrogenase (from Ralstonia sp.) | 1,4-diaryl-1,4-diketones | (1S,4S)-1,4-diaryl-1,4-diols | High conversion and diastereoselectivity mdpi.com |

Biotransformation Processes in Microbial Systems Leading to Hydroxylated Derivatives

Microbial systems, particularly whole-cell biocatalysts, are effective tools for introducing hydroxyl groups into the cyclohexenone scaffold. These biotransformations can produce valuable hydroxylated derivatives that may be difficult to synthesize chemically. nih.gov

A notable example involves the use of Pseudomonas putida strains. These bacteria possess dioxygenase enzymes that can catalyze the cis-dihydroxylation of aromatic precursors like substituted phenols and anilines, which subsequently tautomerize to form cyclohex-2-en-1-one cis-diols. qub.ac.ukresearchgate.net Further biotransformations within the same microbial system, involving ene-reductase and carbonyl reductase activities, can lead to the formation of 4-hydroxycyclohex-2-en-1-ones. qub.ac.ukresearchgate.net This multi-step enzymatic pathway within a single microorganism highlights the efficiency of microbial biotransformations. qub.ac.uk

Enzymatic Resolution for Enantiomerically Pure Compounds

Enzymatic kinetic resolution (EKR) is a widely used technique to separate racemic mixtures into their constituent enantiomers. nih.govnih.gov This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. mdpi.com The reacted and unreacted components, now chemically distinct, can then be separated.

This approach can be applied to racemic mixtures of 4-substituted cyclohexenone derivatives. For example, a racemic alcohol derived from a cyclohexenone scaffold can be subjected to enantioselective acetylation catalyzed by a lipase. One enantiomer is acetylated much faster than the other, resulting in a mixture of an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol. This strategy has been successfully used to resolve a variety of chiral compounds, achieving high enantiomeric purity for both the product and the remaining substrate. mdpi.comresearchgate.net

Molecular Mechanisms of Enzyme-Substrate Interaction

Understanding how cyclohexenone scaffolds interact with enzymes at the molecular level is fundamental to optimizing existing biocatalytic processes and developing new ones. These compounds often serve as model substrates for elucidating enzyme mechanisms.

Participation in Enzyme-Catalyzed Reactions as a Model Compound

Cyclohex-2-en-1-one and its simple derivatives are frequently used as model substrates to probe the activity and specificity of various enzymes, particularly oxidoreductases. nih.gov For example, the enzymatic activity of Old Yellow Enzyme (OYE) can be determined by spectrophotometrically measuring the decrease in NADPH concentration in the presence of 2-cyclohexen-1-one. nih.gov Its well-defined structure and reactive enone functionality make it an ideal candidate for studying enzyme kinetics and reaction mechanisms. Ene-reductases, in particular, have been studied using cyclohexanone (B45756) derivatives to explore new types of reactivity, such as enzymatic dehydrocyclization. nih.gov

Interaction with Specific Enzymes (e.g., Toluene Dioxygenase)

The interaction of cyclohexenone precursors with specific enzymes has been investigated through both experimental biotransformations and computational methods like molecular docking. qub.ac.ukresearchgate.net Toluene dioxygenase (TDO) is a key enzyme that catalyzes the initial step in the degradation of aromatic compounds. Studies using Pseudomonas putida have shown that TDO catalyzes the cis-dihydroxylation of various substituted phenols and anilines. qub.ac.uk The resulting intermediates are unstable and readily convert to more stable cyclohex-2-en-1-one cis-diol tautomers. qub.ac.ukresearchgate.net

Molecular docking studies have been used to predict how these phenol (B47542) and aniline (B41778) substrates bind within the active site of TDO. qub.ac.ukresearchgate.net These computational models help to explain the observed regio- and stereoselectivity of the dihydroxylation reaction, providing insights into the specific amino acid residues that interact with the substrate during catalysis. researchgate.net

Influence of Substrate Structure on Enzymatic Selectivity

The stereochemical outcome of biocatalytic reactions is intricately linked to the specific interactions between the enzyme's active site and the substrate. The structure of the substrate, including the nature and position of substituents on the cyclohex-2-en-1-one ring, plays a pivotal role in determining the selectivity of these enzymatic transformations.

The influence of alkyl substituents at the C4 position of the cyclohexenone ring on the stereoselectivity of bioreduction has been a subject of investigation. For instance, in the asymmetric reduction of 4-alkyl-substituted cyclohex-2-en-1-ones catalyzed by various microorganisms, the size of the alkyl group can significantly impact the diastereoselectivity of the reaction. While specific studies focusing solely on 4-Ethylcyclohex-2-en-1-one are limited in publicly available literature, general trends observed for analogous 4-alkyl-substituted compounds provide valuable insights.

Enoate reductases (ERs), a class of flavin-dependent enzymes, are known to catalyze the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. The facial selectivity of the hydride attack on the double bond is dictated by the orientation of the substrate within the enzyme's active site. The presence of a substituent at the C4 position, such as an ethyl group, can create steric hindrance, thereby favoring a specific binding orientation and leading to the preferential formation of one stereoisomer.

Similarly, Baeyer-Villiger monooxygenases (BVMOs), which catalyze the insertion of an oxygen atom adjacent to a carbonyl group to form a lactone, exhibit substrate-dependent selectivity. The regioselectivity of oxygen insertion in unsymmetrical ketones is influenced by the electronic and steric properties of the substituents. In the case of 4-alkyl-substituted cyclohexanones, the migratory aptitude of the substituted carbon atom can be affected by the size of the alkyl group. While direct data on the Baeyer-Villiger oxidation of 4-ethylcyclohexenone is scarce, studies on the closely related 4-methylcyclohexanone (B47639) have demonstrated that enzymatic oxidation can proceed with high enantioselectivity.

The table below illustrates the conceptual influence of substrate structure on the selectivity of two key enzymatic transformations of cyclohexenone scaffolds, drawing parallels from studies on related compounds.

| Enzyme Class | Substrate (Example) | Potential Product(s) | Key Selectivity Influence |

| Enoate Reductase | 4-Alkyl-cyclohex-2-en-1-one | (R)- or (S)-4-Alkyl-cyclohexanone | The steric bulk of the C4-alkyl group influences the preferred binding orientation in the active site, dictating the stereochemistry of the newly formed chiral center. |

| Baeyer-Villiger Monooxygenase | 4-Alkyl-cyclohexanone | 4-Alkyl-ε-caprolactone or 5-Alkyl-ε-caprolactone | The electronic and steric properties of the C4-alkyl group affect the migratory aptitude of the adjacent carbon atoms, determining the regioselectivity of oxygen insertion. |

In Vitro Characterization of Enzymatic Redox Cascades

A common strategy for the transformation of α,β-unsaturated cyclic ketones involves a two-step cascade utilizing an enoate reductase (ER) and a carbonyl reductase (CR) or an alcohol dehydrogenase (ADH). In this cascade, the ER first reduces the carbon-carbon double bond to yield a saturated ketone, which is then subsequently reduced by the CR/ADH to the corresponding chiral alcohol. The stereochemical outcome of both steps can be controlled by the selection of enzymes with appropriate stereopreferences.

For a substrate like this compound, a hypothetical in vitro redox cascade could be designed as follows:

Step 1: Enoate Reduction: An enoate reductase stereoselectively reduces the C=C double bond of this compound to produce either (R)-4-Ethylcyclohexanone or (S)-4-Ethylcyclohexanone. This step typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source.

Step 2: Carbonyl Reduction: A carbonyl reductase or alcohol dehydrogenase then reduces the ketone functionality of the intermediate 4-Ethylcyclohexanone (B1329521) to yield the corresponding chiral alcohol, (1S,4R)- or (1R,4S)-4-Ethylcyclohexanol, for example. This step also consumes a nicotinamide cofactor.

To ensure the continuous operation of such a cascade, a cofactor regeneration system is essential. This is often achieved by incorporating a third enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate like glucose to regenerate the required NADH or NADPH.

The in vitro characterization of such a cascade would involve:

Enzyme Selection and Optimization: Screening a library of enoate reductases and carbonyl reductases to identify enzymes with high activity and the desired stereoselectivity for the 4-ethyl substituted substrate.

Kinetic Analysis: Determining the kinetic parameters (Km and kcat) for each enzyme with its respective substrate to understand reaction rates and potential bottlenecks.

Compatibility Studies: Assessing the compatibility of the chosen enzymes under a single set of reaction conditions (pH, temperature, buffer composition).

Cofactor Regeneration Efficiency: Evaluating the efficiency of the cofactor regeneration system to ensure it does not become the rate-limiting step.

The table below outlines a hypothetical in vitro enzymatic redox cascade for the transformation of this compound, highlighting the key components and their functions.

| Reaction Step | Enzyme | Substrate | Product | Cofactor |

| 1. C=C Reduction | Enoate Reductase (ER) | This compound | (R)- or (S)-4-Ethylcyclohexanone | NAD(P)H |

| 2. C=O Reduction | Carbonyl Reductase (CR) / Alcohol Dehydrogenase (ADH) | (R)- or (S)-4-Ethylcyclohexanone | Chiral 4-Ethylcyclohexanol | NAD(P)H |

| 3. Cofactor Regeneration | Glucose Dehydrogenase (GDH) | Glucose, NAD(P)+ | Gluconolactone, NAD(P)H | - |

The successful in vitro characterization and assembly of such enzymatic redox cascades pave the way for the development of efficient and sustainable biocatalytic processes for the synthesis of valuable chiral building blocks derived from this compound and related cyclohexenone scaffolds.

Applications of 4 Ethylcyclohex 2 En 1 One and Its Derivatives in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4-Substituted cyclohexenones, including the 4-ethyl variant, are pivotal intermediates in the stereoselective synthesis of intricate organic molecules. The presence of the ethyl group at the C4 position can influence the stereochemical outcome of reactions, providing a handle for controlling the three-dimensional arrangement of atoms in the target molecule.

One of the most common methods for the synthesis of 4-substituted cyclohexenones is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation. wikipedia.orgnrochemistry.com In the context of 4-Ethylcyclohex-2-en-1-one, this would typically involve the reaction of a ketone enolate with ethyl vinyl ketone. organic-chemistry.org The resulting 4-ethyl substituted cyclohexenone can then undergo a variety of transformations, such as conjugate additions, cycloadditions, and enolate alkylations, to build up molecular complexity.

While specific examples detailing the extensive use of this compound are not as prevalent in the literature as its methyl or hydroxylated counterparts, the principles governing its reactivity are well-established. For instance, optically active 4-substituted 2-cyclohexenones are recognized as important precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com The synthesis of these chiral building blocks can be achieved through methods like LiOH-mediated intramolecular aldol condensation, although challenges in maintaining optical purity can arise with unbranched alkyl substituents like ethyl. nih.gov

The versatility of the cyclohexenone core allows it to serve as a linchpin in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together. The 4-ethyl group can play a crucial role in directing the approach of reagents and influencing the stereoselectivity of these coupling reactions.

Utilization as a Building Block for Pharmaceutical and Agrochemical Intermediates

The cyclohexanone (B45756) framework, the saturated analog of cyclohexenone, is a key component in numerous pharmaceutical and agrochemical compounds. 4-Substituted cyclohexanones are important intermediates in the synthesis of these commercially significant molecules. google.com For example, 4-methoxycyclohexanone (B142444) is a crucial intermediate in the synthesis of the insecticide spirotetramat. google.com By analogy, this compound can serve as a precursor to 4-ethylcyclohexanone (B1329521) through reduction of the double bond. This saturated derivative can then be further functionalized to generate a variety of pharmaceutical and agrochemical intermediates.

The synthesis of such intermediates often requires precise control over stereochemistry, and starting from a chiral pool of 4-substituted cyclohexenones is a common strategy. The development of enantioselective methods for the synthesis of 4-substituted cyclohexenones is therefore an active area of research. mdpi.com

| 4-Substituted Cyclohexanone Derivative | Application Area | Example of Final Product |

| 4-Methoxycyclohexanone | Agrochemical | Spirotetramat (Insecticide) google.com |

| 4-Alkylcyclohexanones | Liquid Crystal Materials | Not specified |

| 4-Hydroxycyclohexenone derivatives | Pharmaceutical | Precursors to various bioactive molecules mdpi.comresearchgate.net |

This table illustrates the applications of various 4-substituted cyclohexanone derivatives, highlighting their importance as intermediates in different fields.

Contribution to Natural Product Synthesis and Analog Generation

The synthesis of natural products often represents the pinnacle of organic chemistry, showcasing the power of synthetic methodologies to construct highly complex and biologically active molecules. 4-Substituted cyclohexenones are frequently employed as key building blocks in these endeavors. A notable example is the use of (R)-(+)-4-methylcyclohex-2-en-1-one in the total synthesis of the Lycopodium alkaloid (-)-huperzine A, a potent acetylcholinesterase inhibitor. researchgate.net

While direct examples of this compound in the total synthesis of a specific natural product are less documented, its structural similarity to the 4-methyl analog suggests its potential as a valuable starting material for the synthesis of other natural products or their analogs. The generation of analogs, where a specific functional group in a natural product is systematically varied, is a crucial aspect of medicinal chemistry for optimizing biological activity and pharmacokinetic properties. The ethyl group in this compound could be incorporated into natural product scaffolds to probe the effect of a slightly larger alkyl group on biological function.

| 4-Substituted Cyclohexenone | Natural Product/Target Molecule | Significance |

| (R)-(+)-4-Methylcyclohex-2-en-1-one | (-)-Huperzine A researchgate.net | Acetylcholinesterase inhibitor for treating neurodegenerative diseases. researchgate.net |

| 4-Hydroxycyclohex-2-en-1-one | Various complex natural products researchgate.net | Key chiral building block for stereocontrolled synthesis. |

This interactive table showcases examples of 4-substituted cyclohexenones used in the synthesis of significant natural products.

Development of Novel Synthetic Methodologies Employing Cyclohexenone Scaffolds

The reactivity of the cyclohexenone scaffold has made it a valuable platform for the development of new synthetic methods. The α,β-unsaturated ketone functionality is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. wikipedia.org This reaction is fundamental to many carbon-carbon bond-forming strategies.

Research in this area often focuses on achieving enantioselective transformations. For example, chiral amines have been used to catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, leading to the formation of optically active 5-keto aldehydes. researchgate.net While this example doesn't directly start with a pre-formed cyclohexenone, it illustrates the importance of the underlying reactivity that is central to cyclohexenone chemistry.

Furthermore, new methods for the synthesis of substituted cyclohexenones are continuously being developed. These include variations of the Robinson annulation, as well as other cyclization strategies. wikipedia.orgacs.org The development of catalytic and stereoselective methods to access 4-alkylcyclohexenones is of particular interest, as these compounds are versatile synthetic intermediates. acs.org The exploration of reactions such as the Stork-Danheiser transposition followed by photochemical isomerization represents an innovative approach to access functionalized cyclohexene (B86901) derivatives, which can be precursors to cyclohexenones. nih.gov

The ongoing development of novel synthetic methodologies centered around the cyclohexenone core, including those applicable to this compound, will undoubtedly expand the toolbox of organic chemists and facilitate the synthesis of ever more complex and valuable molecules.

Future Directions and Emerging Research Avenues for 4 Ethylcyclohex 2 En 1 One Research

Development of More Efficient and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. semanticscholar.orgnih.gov Future research on 4-Ethylcyclohex-2-en-1-one will undoubtedly prioritize the development of protocols that are not only efficient in terms of yield and selectivity but also sustainable. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents. acs.orgnih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound and related compounds.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage for this compound Synthesis |

| Organocatalysis | Use of non-toxic, metal-free catalysts | Access to chiral this compound with high enantioselectivity. organic-chemistry.org |

| Microwave-assisted Synthesis | Reduced reaction times and energy consumption | Faster and more efficient synthesis. nih.govnih.gov |

| Sonochemistry | Enhanced reaction rates and yields under mild conditions | Acceleration of key synthetic steps. ekb.egorganic-chemistry.org |

| Use of Renewable Feedstock | Reduced reliance on fossil fuels | More sustainable production pathways. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Furthermore, ML models can be trained to predict the stereoselectivity of chemical reactions. semanticscholar.orgresearchgate.netbohrium.comarxiv.org This is particularly relevant for the synthesis of chiral this compound, where controlling the stereochemistry is crucial. By learning from existing experimental data, ML algorithms can predict which catalysts and reaction conditions will favor the formation of the desired enantiomer, thereby reducing the need for extensive trial-and-error experimentation. nih.gov

The table below illustrates the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. chemcopilot.comchemrxiv.org | Identification of novel and more efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions based on reactants and conditions. researchgate.net | Reduced number of failed experiments and accelerated discovery of new reactions. |

| Stereoselectivity Prediction | ML models predict the enantiomeric excess of chiral products. researchgate.netbohrium.comarxiv.org | More efficient synthesis of enantiomerically pure this compound. |

| Catalyst Design | AI can be used to design novel catalysts with enhanced activity and selectivity. | Development of superior catalysts for the synthesis of this compound. |

Discovery of Novel Biocatalytic Pathways for Selective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical catalysis, including high selectivity, mild reaction conditions, and environmental friendliness. tudelft.nl The discovery and engineering of novel enzymes for the synthesis of this compound is a significant area of future research.

Ene-reductases are a class of enzymes that can catalyze the asymmetric reduction of carbon-carbon double bonds. These enzymes have been successfully used for the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. nih.govacs.org Future research could focus on identifying or engineering ene-reductases that can selectively reduce a suitable precursor to afford chiral this compound. The biocatalytic reduction of the carbonyl group in this compound using alcohol dehydrogenases is another promising avenue to produce chiral allylic alcohols, which are valuable synthetic intermediates. nih.gov

The following table outlines potential biocatalytic approaches for the synthesis of chiral derivatives of this compound.

| Biocatalytic Approach | Enzyme Class | Potential Transformation |

| Asymmetric Reduction | Ene-reductases | Synthesis of chiral 4-Ethylcyclohexanones from this compound. uni-giessen.de |

| Deracemization | Oxidoreductases | Conversion of a racemic mixture of this compound to a single enantiomer. |

| Carbonyl Reduction | Alcohol Dehydrogenases | Stereoselective reduction of the ketone functionality to a hydroxyl group. nih.gov |

| Hydroxylation | Monooxygenases | Introduction of a hydroxyl group at a specific position on the cyclohexene (B86901) ring. |

Exploration of Unique Reactivity Patterns under Extreme Conditions or Novel Catalytic Systems

Investigating the reactivity of this compound under non-conventional conditions can lead to the discovery of novel transformations and synthetic methodologies. High-pressure organic synthesis, for example, can accelerate reactions and influence stereoselectivity. researchgate.net Applying high pressure to reactions involving this compound could lead to the formation of unique products that are not accessible under standard conditions. acs.org

Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields in organic synthesis. nih.govnih.govchimia.chmdpi.com Exploring the effect of microwave irradiation on various transformations of this compound, such as cycloadditions or rearrangements, could lead to more efficient and rapid synthetic protocols.

Sonochemistry, the use of ultrasound to promote chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones. ekb.egorganic-chemistry.org The application of ultrasound to reactions involving this compound could facilitate novel reactivity and improve the efficiency of existing transformations.

Photochemical reactions, which are initiated by light, offer a powerful way to construct complex molecular architectures. nih.gov The α,β-unsaturated ketone moiety in this compound is a chromophore that can be activated by light, leading to a variety of photochemical transformations such as [2+2] cycloadditions. nih.gov The study of the photochemical reactivity of this compound could unveil new synthetic pathways to complex cyclic systems. nih.gov

The table below summarizes emerging techniques and their potential applications in studying the reactivity of this compound.

| Technique | Principle | Potential Application for this compound |

| High-Pressure Synthesis | Alters reaction rates and equilibria by changing the activation volume. researchgate.net | Access to novel cycloaddition products and stereoisomers. |

| Microwave-Assisted Synthesis | Rapid heating through dielectric loss. nih.govnih.govchimia.chmdpi.com | Accelerated reaction rates and improved yields in various transformations. |

| Sonochemistry | Acoustic cavitation creates localized "hot spots." ekb.egorganic-chemistry.org | Enhanced reaction rates and novel reactivity patterns. |

| Photocatalysis | Use of light to initiate chemical reactions. nih.gov | Synthesis of complex polycyclic compounds via cycloaddition reactions. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethylcyclohex-2-en-1-one, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclohexenone derivatives undergoing alkylation or conjugate addition. For example, ethylation of cyclohex-2-en-1-one using ethyl halides in the presence of a base (e.g., LDA or Grignard reagents) under anhydrous conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via TLC or GC-MS. Purity can be improved using column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : NMR (δ 1.2–1.4 ppm for ethyl group; δ 5.8–6.2 ppm for enone protons) and NMR (δ 205–210 ppm for ketone carbon) .

- IR : Confirm carbonyl stretch (~1700 cm) and conjugated C=C (~1600 cm) .

- GC-MS/HPLC : Quantify purity (>95% for publication-ready samples) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation/contact due to potential irritancy. Waste disposal must follow local regulations for ketones and halogenated solvents. Reference OSHA guidelines and Prudent Practices in the Laboratory for spill management .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition-state energies. Compare with experimental kinetics (e.g., rate constants from NMR monitoring). Address discrepancies by adjusting solvation models (e.g., PCM for polar solvents) .

Q. What statistical methods resolve contradictions in thermodynamic data (e.g., ΔH of hydrogenation) for this compound?

- Methodological Answer : Apply error propagation analysis to calorimetry data. Use ANOVA to compare datasets from multiple labs, identifying outliers. If inconsistencies persist, validate via independent methods (e.g., computational thermochemistry using Gaussian) .

Q. How do stereoelectronic effects influence the regioselectivity of nucleophilic additions to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.